molecular formula C21H26ClN3O5S B12478494 N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12478494
M. Wt: 468.0 g/mol
InChI Key: ATQJLCVEJLREMI-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a chloro-methoxyphenyl group, a morpholinyl ethyl group, and a phenylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the glycinamide backbone: Starting with glycine, the amide bond is formed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the phenylsulfonyl group: This can be achieved through sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the morpholinyl ethyl group: This step might involve nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.

    Incorporation of the chloro-methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using 3-chloro-4-methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways: Affecting cellular pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)acetamide
  • N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)propionamide

Uniqueness

N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H26ClN3O5S

Molecular Weight

468.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C21H26ClN3O5S/c1-29-20-8-7-17(15-19(20)22)25(31(27,28)18-5-3-2-4-6-18)16-21(26)23-9-10-24-11-13-30-14-12-24/h2-8,15H,9-14,16H2,1H3,(H,23,26)

InChI Key

ATQJLCVEJLREMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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